Cas no 213136-12-0 (1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)-5-bromo-uracil)

1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)-5-bromo-uracil Chemical and Physical Properties
Names and Identifiers
-
- 1-(3',5'-di-O-benzoyl-2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)-5-bromouracil
- ND58419
- F12836
- 213136-12-0
- ((2R,3R,4S,5R)-3-(Benzoyloxy)-5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluorotetrahydrofuran-2-yl)methylbenzoate
- [(2R,3R,4S,5R)-3-benzoyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl benzoate
- SCHEMBL19875432
- 5-Bromo-3',5'-bis-O-benzoyl-2'-deoxy-2'-fluoro-beta-D-arabinouridine
- ((2R,3R,4S,5R)-3-(Benzoyloxy)-5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluorotetrahydrofuran-2-yl)methyl benzoate
- 1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)-5-bromo-uracil
-
- Inchi: InChI=1S/C23H18BrFN2O7/c24-15-11-27(23(31)26-19(15)28)20-17(25)18(34-22(30)14-9-5-2-6-10-14)16(33-20)12-32-21(29)13-7-3-1-4-8-13/h1-11,16-18,20H,12H2,(H,26,28,31)/t16-,17+,18-,20-/m1/s1
- InChI Key: ZUEZUNSMNFNCLZ-AJYBTWMASA-N
Computed Properties
- Exact Mass: 532.02800
- Monoisotopic Mass: 532.02814Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 34
- Rotatable Bond Count: 8
- Complexity: 841
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 111Ų
- XLogP3: 3.5
Experimental Properties
- Density: 1.63±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Insuluble (5.3E-5 g/L) (25 ºC),
- PSA: 116.69000
- LogP: 2.61720
1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)-5-bromo-uracil Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A089004953-1g |
((2R,3R,4S,5R)-3-(Benzoyloxy)-5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluorotetrahydrofuran-2-yl)methyl benzoate |
213136-12-0 | 97% | 1g |
$1231.20 | 2023-09-02 | |
TRC | D212065-25mg |
1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)-5-bromo-uracil |
213136-12-0 | 25mg |
$ 260.00 | 2022-06-05 | ||
TRC | D212065-100mg |
1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)-5-bromo-uracil |
213136-12-0 | 100mg |
$ 680.00 | 2022-06-05 | ||
TRC | D212065-50mg |
1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)-5-bromo-uracil |
213136-12-0 | 50mg |
$ 430.00 | 2022-06-05 | ||
Ambeed | A336881-1g |
((2R,3R,4S,5R)-3-(Benzoyloxy)-5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluorotetrahydrofuran-2-yl)methyl benzoate |
213136-12-0 | 97% | 1g |
$1283.0 | 2024-07-28 |
1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)-5-bromo-uracil Related Literature
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Louis Porte RSC Adv., 2014,4, 64506-64513
Additional information on 1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)-5-bromo-uracil
1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)-5-bromo-uracil: A Comprehensive Overview
The compound with CAS No. 213136-12-0, known as 1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)-5-bromo-uracil, is a highly specialized chemical entity with significant applications in the fields of pharmacology and organic chemistry. This compound is a derivative of uracil, a fundamental component of RNA, and its structure incorporates several unique functional groups that confer it with distinct chemical and biological properties.
The Di-O-benzoyl substituents on the arabinofuranosyl ring play a crucial role in stabilizing the molecule's structure, while the fluoro group at the 2'-position introduces electronic effects that enhance its reactivity. Additionally, the bromine atom at the 5-position of the uracil ring further modulates the compound's chemical behavior, making it a valuable substrate for various synthetic and biochemical studies.
Recent studies have highlighted the potential of this compound in antiviral drug development. Its ability to inhibit viral replication mechanisms has been extensively investigated, particularly in the context of RNA viruses. Researchers have demonstrated that the arabinofuranosyl backbone of this compound can serve as a potent inhibitor of viral RNA-dependent RNA polymerases, making it a promising candidate for antiviral therapeutics.
Moreover, the 5-bromo substitution has been shown to enhance the compound's ability to intercalate into nucleic acids, thereby increasing its efficacy as an antiviral agent. This property has led to its exploration in targeted drug delivery systems, where it can be conjugated with other molecules to improve its pharmacokinetic profile.
In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleoside chemistry and protective group strategies. The introduction of the benzoyl groups is achieved via standard acetylation reactions, while the fluoro and bromine substitutions are introduced through halogenation techniques. The overall synthesis requires meticulous control over reaction conditions to ensure high yields and purity.
Recent advancements in green chemistry have also influenced the synthesis of this compound. Researchers have developed more environmentally friendly methods that utilize catalytic systems to minimize waste and reduce energy consumption during production. These innovations not only enhance the sustainability of the synthesis process but also make the compound more accessible for large-scale applications.
In conclusion, 1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)-5-bromo-uracil (CAS No. 213136-12-0) is a versatile and intriguing chemical entity with significant potential in pharmaceutical research. Its unique structure and functional groups make it a valuable tool for advancing our understanding of nucleic acid chemistry and antiviral drug design.
213136-12-0 (1-(3',5'-Di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)-5-bromo-uracil) Related Products
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
